(S)-methyl 1-aminopropan-2-ylcarbamate
Overview
Description
(S)-methyl 1-aminopropan-2-ylcarbamate is a chiral compound with the molecular formula C5H11NO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-aminopropan-2-ylcarbamate can be achieved through several methods. One common approach involves the reaction of (S)-1-aminopropan-2-ol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of a three-component coupling reaction, where amines, carbon dioxide, and halides react in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, making it efficient and practical for industrial applications .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 1-aminopropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce primary or secondary amines .
Scientific Research Applications
(S)-methyl 1-aminopropan-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-methyl 1-aminopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar chemical properties.
Ethyl carbamate: Another carbamate compound with a different alkyl group.
N-methylcarbamate: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
(S)-methyl 1-aminopropan-2-ylcarbamate is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-methyl 1-aminopropan-2-ylcarbamate, also known as methyl (1-aminopropan-2-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a precursor in the synthesis of various therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C4H10N2O2
- CAS Number : 1229025-89-1
- Molecular Weight : 102.14 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a substrate or intermediate in enzymatic reactions. It has been shown to interact with various molecular targets, including:
- Kinases : It serves as a key intermediate in the synthesis of Encorafenib, a potent inhibitor of BRAF kinases, particularly effective against BRAF V600E mutations in melanoma treatment .
- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
This compound is integral in the synthesis of Encorafenib, which has demonstrated:
- IC50 Values : Encorafenib shows IC50 values against BRAFV600E, BRAF, and CRAF enzymes at approximately 0.35 nM, 0.47 nM, and 0.30 nM respectively .
- Mechanism : It inhibits the RAF/MEK/ERK signaling pathway in tumor cells expressing mutated forms of BRAF, effectively suppressing tumor growth in vitro and in vivo .
Case Studies
Several studies highlight the importance of this compound in drug development:
- Encorafenib Development :
-
Potential for Other Therapeutics :
- Ongoing research is investigating other derivatives of this compound for their potential roles in treating various cancers and other diseases related to kinase activity.
Data Table: Biological Activities and Mechanisms
Properties
IUPAC Name |
methyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(3-6)7-5(8)9-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYLOQTRPJVAQ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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